molecular formula C28H38O12 B13829629 [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate

Cat. No.: B13829629
M. Wt: 566.6 g/mol
InChI Key: NFUTVRWRWMCUTE-ANSMBRFYSA-N
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Description

Decinnamoyltaxagifine is a taxane diterpene isolated from the leaves of the Japanese yew, Taxus cuspidata . Taxanes are a class of diterpenes known for their complex structures and significant biological activities. Decinnamoyltaxagifine has garnered interest due to its potential pharmacological properties, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decinnamoyltaxagifine typically involves the extraction from natural sources, primarily the leaves of Taxus cuspidata . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of decinnamoyltaxagifine is not well-documented, likely due to the complexity of its structure and the challenges associated with its large-scale synthesis. Most of the available decinnamoyltaxagifine is obtained through extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Decinnamoyltaxagifine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize decinnamoyltaxagifine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Decinnamoyltaxagifine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, decinnamoyltaxagifine is studied for its unique structure and reactivity. Researchers explore its chemical properties and potential modifications to develop new derivatives with enhanced activities.

Biology: Biologically, decinnamoyltaxagifine is of interest due to its potential as a microtubule depolymerization agent. It has been shown to inhibit the depolymerization of microtubules, which is a critical process in cell division .

Medicine: In medicine, decinnamoyltaxagifine is being investigated for its potential use in cancer therapy. Its ability to inhibit microtubule depolymerization makes it a promising candidate for the development of new anticancer drugs .

Industry: While industrial applications are less documented, the compound’s unique properties could be leveraged in the development of new materials or as a lead compound in drug discovery.

Mechanism of Action

Decinnamoyltaxagifine exerts its effects primarily by inhibiting microtubule depolymerization . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By stabilizing microtubules, decinnamoyltaxagifine disrupts the normal process of cell division, which can lead to cell death. This mechanism is particularly relevant in cancer cells, which undergo rapid and uncontrolled division.

Comparison with Similar Compounds

Decinnamoyltaxagifine is part of the taxane family of diterpenes, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:

    Paclitaxel (Taxol): Known for its use in cancer therapy, paclitaxel also stabilizes microtubules and inhibits cell division.

    Docetaxel: Another taxane used in cancer treatment, docetaxel has a similar mechanism of action to paclitaxel.

    Baccatin III: A precursor in the synthesis of paclitaxel, baccatin III shares structural similarities with decinnamoyltaxagifine.

Uniqueness: What sets decinnamoyltaxagifine apart from other taxanes is its specific structural features and its unique biological activity profile. While it shares the common mechanism of microtubule stabilization, its distinct structure may offer advantages in terms of selectivity and potency.

Properties

Molecular Formula

C28H38O12

Molecular Weight

566.6 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate

InChI

InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3/t17-,18-,20-,21-,22+,23-,24-,25-,26+,27+,28-/m0/s1

InChI Key

NFUTVRWRWMCUTE-ANSMBRFYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O

Origin of Product

United States

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